Aprindine

Ventricular fibrillation threshold Langendorff-perfused heart Antifibrillatory potency

Researchers studying atrial/ventricular fibrillation often face inconsistent VF suppression and confounding proarrhythmic breakthrough with standard agents like lignocaine. Aprindine hydrochloride provides a reliable, mixed ion channel reference compound for cardiac electrophysiology. • 38-fold greater antifibrillatory potency vs. lignocaine; complete protection against ouabain-induced VF with persistent post-washout effect. • Potent hERG inhibition (IC₅₀ 0.23 µM) plus Naᵥ block, enabling mechanistic studies of mixed ion channel pharmacology. • Intermediate use-dependent kinetics (recovery τ 4.8-5.0 s) and pH-dependent block offer precise experimental control for state-dependent inhibitor design. Available for global shipping; typical purity ≥98% (HPLC).

Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
CAS No. 33237-74-0
Cat. No. B120272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprindine
CAS33237-74-0
SynonymsN1-(2,3-Dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-1,3-propanediamine Hydrochloride;  N-(2,3-Dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-phenyl-1,3-propanediamine;  Amidonal;  Aspenon;  Compd 83846;  Fibocil;  Fiboran;  MS 5075;  NSC 284614;  Ritmusin
Molecular FormulaC22H30N2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl
InChIInChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3
InChIKeyNZLBHDRPUJLHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.82e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Aprindine Procurement and Pharmacology


Aprindine hydrochloride (C₂₂H₃₀N₂·HCl, MW 358.95) is a Class Ib antiarrhythmic agent that blocks cardiac voltage-gated sodium channels and inhibits the hERG potassium channel (IC₅₀ 0.23 µM) . Structurally related to lidocaine and procainamide, aprindine is distinguished by its intermediate use-dependent block kinetics, potent antifibrillatory activity, and ancillary inhibition of Na⁺/Ca²⁺ exchange currents and L-type Ca²⁺ channels . Approved in Japan and several European countries but not the United States, the compound is available exclusively for research use from specialized chemical suppliers targeting cardiac electrophysiology and arrhythmia investigation [1].

Why Aprindine Cannot Be Substituted


Although aprindine, lidocaine, mexiletine, and flecainide all target the cardiac sodium channel, competitive binding studies demonstrate that aprindine and lidocaine share a common receptor site but exhibit distinct association/dissociation kinetics, leading to partial competitive displacement at overlapping concentrations [1]. Aprindine additionally inhibits hERG potassium channels at sub-micromolar concentrations (IC₅₀ 0.23 µM)—substantially more potent than mexiletine (IC₅₀ 3.7 µM) or flecainide (IC₅₀ 1.49 µM)—conferring a mixed ion channel profile absent in classical Class Ib agents . Electrophysiological classification further separates these drugs: lidocaine is fast, aprindine intermediate, and flecainide slow in use-dependent block onset/offset kinetics, making their effects on atrial and ventricular refractoriness non-interchangeable [2].

Aprindine Comparative Evidence


Antifibrillatory Potency Versus Lignocaine

In a direct four-drug comparison using Langendorff-perfused rabbit hearts, aprindine elevated the ventricular fibrillation threshold 38 times more potently than lignocaine (lidocaine), while mexiletine was approximately equipotent to lignocaine and tocainide was 5-fold less potent [1]. Furthermore, only aprindine and mexiletine provided complete protection against ouabain-induced ventricular fibrillation in guinea-pig hearts, whereas 3 of 6 hearts fibrillated in the presence of lignocaine and 4 of 6 with tocainide [1]. Aprindine's effect persisted after drug washout—a property not shared by the other three agents—indicating distinct binding kinetics [1].

Ventricular fibrillation threshold Langendorff-perfused heart Antifibrillatory potency

hERG Channel Blockade vs. Mexiletine and Flecainide

Aprindine hydrochloride inhibits the hERG-encoded rapid delayed rectifier potassium current (IKr) with an IC₅₀ of 0.23 µM [1]. In cross-study comparison using heterologous expression systems, this is approximately 16-fold more potent than mexiletine (IC₅₀ 3.7 ± 0.7 µM) [2] and 6.5-fold more potent than flecainide (IC₅₀ 1.49 µM) [3]. The functional consequence is a marked prolongation of the atrial effective refractory period (AERP), contributing to aprindine's efficacy in suppressing atrial fibrillation induction in guinea-pig atrial preparations [1]. At 3 µM, aprindine additionally inhibits the muscarinic acetylcholine receptor-operated K⁺ current (IK.ACh) with an IC₅₀ of 0.4 µM (carbachol-induced) [1].

hERG channel blockade Atrial effective refractory period Cardiac repolarization

Intermediate Use-Dependent Sodium Channel Block

A systematic electrophysiological study of five sodium channel blockers on guinea pig left atrium classified lidocaine, aprindine, and flecainide as fast, intermediate, and slow, respectively, based on onset and offset kinetics of use-dependent Vmax block [1]. In whole-cell voltage clamp of guinea-pig ventricular myocytes, aprindine (3 µmol/L) exhibited phasic block at 2 Hz of 64% (1.5 ms pulse), 82% (20 ms), and 93% (200 ms), with a recovery time constant from phasic block of 4.8–5.0 s [2]. This intermediate kinetic profile differs fundamentally from the fast kinetics of lidocaine and the slow kinetics of flecainide, resulting in distinct frequency-dependent effects on conduction and refractoriness [1].

Use-dependent block kinetics Sodium channel state-dependence Electrophysiological classification

Atrial Fibrillation Threshold in Human Electrophysiology

In a clinical electrophysiology study of 44 patients with paroxysmal lone atrial fibrillation, aprindine (2 mg/kg i.v.) elevated the atrial fibrillation threshold (AFT) to 8.1 ± 1.1 mA from a baseline of 3.9 ± 0.3 mA, representing the highest AFT among five tested agents [1]. Comparator AFT values were: disopyramide 5.9 ± 0.9 mA, pilsicainide 6.0 ± 0.8 mA, flecainide 7.3 ± 1.1 mA, and cibenzoline 7.6 ± 1.2 mA [1]. Clinically, when patients were treated with a drug that raised AFT by ≥5 mA, only 12% experienced AF recurrence over one year versus 87% recurrence when AFT elevation was <5 mA (P = 0.001) [1]. Aprindine's ΔAFT of +4.2 mA approaches this predictive threshold.

Atrial fibrillation threshold Lone atrial fibrillation Clinical electrophysiology

Pharmacokinetic Advantage Over Mexiletine and Lidocaine

Aprindine exhibits dose-dependent nonlinear pharmacokinetics with an elimination half-life (t½β) ranging from 8.0 ± 2.1 h (25 mg) to 15.8 ± 2.6 h (100 mg single dose), extending to approximately 20–27 h at steady state [1]. Oral bioavailability is 80–90% with high plasma protein binding (85–95%) [2]. In comparison, mexiletine has a half-life of 10–12 h (bioavailability ~90%) [3], while lidocaine's oral bioavailability is only ~25–35% due to extensive first-pass metabolism, with an i.v. half-life of just 1.5–2 h [4]. Aprindine's combination of long half-life, high oral bioavailability, and twice-daily dosing feasibility represents a meaningful pharmacokinetic advantage for chronic oral dosing in preclinical models.

Oral pharmacokinetics Elimination half-life Chronic dosing models

Aprindine Research Applications


Atrial Fibrillation Drug Discovery with Dual Channel Blockade

Aprindine's combination of potent hERG inhibition (IC₅₀ 0.23 µM) with sodium channel block makes it a uniquely valuable reference compound for atrial fibrillation programs targeting mixed ion channel mechanisms. Its 6.5–16-fold greater hERG potency versus flecainide and mexiletine enables atrial ERP prolongation at lower concentrations , while the clinical AFT data (8.1 mA, highest among five Class I agents) provide direct human translatability [1]. Researchers designing AF-selective agents can use aprindine as a benchmark for desired atrial selectivity and AFT elevation efficacy.

Ex Vivo Ventricular Fibrillation Models with Sustained Protection

For Langendorff-perfused heart models of ventricular fibrillation, aprindine provides 38-fold greater antifibrillatory potency than lignocaine and uniquely offers complete protection against ouabain-induced VF with persistent effect after washout . This profile is critical for protocols requiring reliable VF suppression without confounding proarrhythmic breakthrough seen with lignocaine (50% failure) or tocainide (67% failure) . Contract research organizations performing cardiac safety pharmacology can reduce cohort sizes by using aprindine's more consistent endpoint.

State-Dependent Sodium Channel Binding Studies

Aprindine's intermediate use-dependent block kinetics—recovery τ = 4.8–5.0 s—position it between fast lidocaine and slow flecainide, enabling mechanistic studies of how drug binding and unbinding rates vary with channel state . The pH-dependence of aprindine's use-dependent block (14% at pH 6.0 vs 90% at pH 8.0 at 2 Hz) provides an additional experimental lever for modulating drug access via the hydrophilic pathway [1]. This makes aprindine an essential tool compound for academic and industrial ion channel laboratories developing state-dependent sodium channel inhibitors.

Chronic Oral Antiarrhythmic Testing in Large Animal Models

Aprindine's 20–27 h elimination half-life and 80–90% oral bioavailability support twice-daily oral dosing regimens in canine or porcine post-infarction VT models . Compared to mexiletine (10–12 h half-life requiring three-times-daily dosing) or lidocaine (i.v.-only, unsuitable for chronic oral studies), aprindine simplifies pharmacokinetic management and improves steady-state pharmacokinetic-pharmacodynamic correlations [1]. Preclinical CROs conducting chronic antiarrhythmic efficacy or toxicology studies can reduce animal handling stress and dosing errors through less frequent administration.

Technical Documentation Hub

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